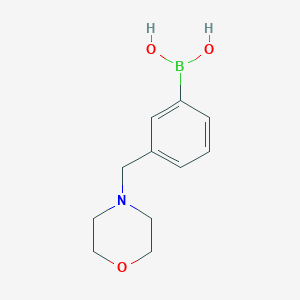

3-(Morpholinomethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDPGUSDVMXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452626 | |

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-58-2 | |

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Morpholinomethyl)phenylboronic Acid: Structure, Properties, and Applications in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility as synthetic intermediates.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] This reaction is indispensable in medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[1][5]

This guide provides an in-depth technical overview of 3-(Morpholinomethyl)phenylboronic acid, a valuable building block for drug discovery. We will detail its chemical structure, physicochemical properties, core applications, and provide representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in the synthesis of novel bioactive molecules.

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenylboronic acid core substituted at the meta-position with a morpholinomethyl group. The morpholine moiety often enhances aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The compound is frequently used in its free acid form or as a more stable pinacol ester derivative for synthetic applications.

The chemical structure and key identifiers are summarized below.

| Identifier | This compound | This compound Pinacol Ester |

| Chemical Structure | (Described: A benzene ring with a B(OH)₂ group and a CH₂-morpholine group at positions 1 and 3, respectively) | (Described: A benzene ring with a boronic acid pinacol ester group and a CH₂-morpholine group at positions 1 and 3, respectively) |

| CAS Number | 397843-58-2[6] | 364794-80-9[7] |

| Molecular Formula | C₁₁H₁₆BNO₃[6] | C₁₇H₂₆BNO₃[7] |

| Molecular Weight | 221.1 g/mol [6] | 303.20 g/mol [7] |

| IUPAC Name | [3-(Morpholin-4-ylmethyl)phenyl]boronic acid | 4-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Physicochemical and Safety Properties

The physical properties and handling information for this compound and its derivatives are critical for its effective and safe use in a laboratory setting.

Physicochemical Data

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline powder or solid. | [8] |

| Solubility | Phenylboronic acids generally have low water solubility (approx. 10 g/L at 20 °C).[8][9] Soluble in solvents like methanol and ether.[8] | [8][9] |

| Stability | Can be hygroscopic.[8] Boronic acids can undergo thermal dehydration to form trimeric boroxine anhydrides.[2] | [2][8] |

| Storage | Store refrigerated in a dry, well-ventilated place.[10] Keep container tightly sealed.[10] | [10] |

Safety and Handling

| Category | Description | Source(s) |

| GHS Hazards | Based on similar compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][12] | [11][12] |

| Precautions | Avoid contact with skin and eyes.[10] Avoid breathing dust/fumes.[12] Use only in a well-ventilated area.[12] Wash hands thoroughly after handling.[12] | [10][12] |

| PPE | Wear protective gloves, eye protection (goggles or face shield), and appropriate lab coat.[12] | [12] |

| First Aid | Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. Inhalation: Move victim to fresh air.[10] | [10] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organic halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[2][3]

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of diverse reactants, making it a powerful tool for constructing complex molecular architectures.[3]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. combi-blocks.com [combi-blocks.com]

- 11. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 3-(Morpholinomethyl)phenylboronic acid (CAS: 397843-58-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinomethyl)phenylboronic acid is a versatile organic compound that holds significant promise in the realms of medicinal chemistry and organic synthesis. As a derivative of phenylboronic acid, it serves as a crucial building block in the construction of complex molecules, primarily through the widely utilized Suzuki-Miyaura cross-coupling reaction. The incorporation of a morpholine moiety not only influences its physicochemical properties, such as solubility and basicity, but also offers potential for specific biological interactions, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and its role in relevant biological pathways.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data on closely related compounds and general chemical principles. The key physicochemical data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 397843-58-2 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1] |

| Molecular Weight | 221.1 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available. For comparison, the melting point of phenylboronic acid is 216 °C.[2] | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Phenylboronic acids are generally soluble in many polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2][3] The presence of the morpholine group is expected to enhance aqueous solubility at acidic pH. | General knowledge |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [4] |

Synthesis and Purification

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a benzylic halide with morpholine. A detailed experimental protocol based on this strategy is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(Bromomethyl)phenylboronic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(bromomethyl)phenylboronic acid (1.0 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Purification Notes:

Boronic acids can sometimes be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Alternative purification methods include:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Acid-Base Extraction: The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can be extracted with an organic solvent.

Synthesis Workflow Diagram

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and related structures.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent(s) to the vessel. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring.

-

Degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities.[7] They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a covalent but reversible bond with the active site serine residue. Furthermore, their ability to interact with diols makes them useful for targeting glycoproteins and for developing drug delivery systems.[7]

A notable study has demonstrated that phenylboronic acid can inhibit the migration of cancer cells. This effect is attributed to its interference with the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors. This signaling pathway is crucial for regulating the actin cytoskeleton, cell adhesion, and motility, all of which are critical processes in cancer metastasis.

Rho GTPase Signaling Pathway in Cell Migration

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the efficient synthesis of complex molecular architectures. Furthermore, the growing understanding of the biological activities of phenylboronic acids, such as their ability to modulate key signaling pathways involved in cancer progression, highlights the potential of this compound and its derivatives in the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and scientists working with this promising compound, paving the way for further exploration and innovation.

References

Synthesis of 3-(Morpholinomethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and applications of 3-(Morpholinomethyl)phenylboronic acid and its pinacol ester derivative. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is presented in Table 1. The pinacol ester is often the commercially available and synthetically utilized form due to its enhanced stability compared to the free boronic acid.

Table 1: Physicochemical Properties

| Property | This compound | This compound pinacol ester |

| CAS Number | 397843-58-2[1] | 364794-80-9[2][3] |

| Molecular Formula | C₁₁H₁₆BNO₃[1] | C₁₇H₂₆BNO₃[2] |

| Molecular Weight | 221.1 g/mol [1] | 303.2 g/mol [2] |

| Appearance | White to off-white solid | White to light yellow solid |

| Purity | ≥95% (typical) | ≥95% (typical)[2] |

| Storage | Inert atmosphere, Room Temperature | Inert atmosphere, Room Temperature[2] |

Synthesis Protocol

The synthesis of this compound pinacol ester is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative example based on standard synthetic methodologies.

Synthesis of this compound pinacol ester

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound pinacol ester.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound pinacol ester.

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Starting Material | 3-(Bromomethyl)phenylboronic acid pinacol ester |

| Reagents | Morpholine, Potassium Carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 25-60 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 80-95% |

| Purity | >95% (after chromatography) |

Deprotection to this compound

The pinacol ester can be hydrolyzed to the free boronic acid if required for subsequent applications.

Reaction Scheme:

Caption: Deprotection of the pinacol ester to the free boronic acid.

Experimental Protocol:

-

Hydrolysis: Dissolve the this compound pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Acid/Base Treatment: Add an acid (e.g., HCl) or a base (e.g., NaOH) to catalyze the hydrolysis.

-

Work-up: Stir the mixture at room temperature until the reaction is complete. Neutralize the reaction mixture and extract the product with a suitable organic solvent. After drying and concentration, the free boronic acid is obtained. It is important to note that phenylboronic acids can be susceptible to dehydration to form boroxines and should be stored under anhydrous conditions.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Synthesis of Kinase Inhibitors (Lapatinib Analogs)

This boronic acid derivative is used in the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[4][5][6] Inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram:

References

Technical Guide: Solubility of 3-(Morpholinomethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(Morpholinomethyl)phenylboronic acid in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by examining the general solubility characteristics of related phenylboronic acids, we can infer likely solubility trends and provide a robust experimental framework for researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine group. The boronic acid group is a key functional group in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and is also explored for its potential in chemical sensing and as a pharmacophore in drug design. The morpholine group, a common heterocycle in medicinal chemistry, can influence the compound's polarity, basicity, and overall physicochemical properties, including solubility. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

General Solubility Trends of Phenylboronic Acids in Organic Solvents

While specific data for this compound is scarce, studies on phenylboronic acid and its substituted derivatives provide valuable insights into their solubility behavior.

-

Polarity Matching: The solubility of boronic acids is significantly influenced by the polarity of the solvent. Phenylboronic acid itself demonstrates higher solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[1][2] The presence of the polar morpholine group in this compound would be expected to enhance its affinity for polar organic solvents.

-

Esterification Effect: Esterification of the boronic acid group, for instance, by forming a pinacol ester, generally increases solubility in a broad range of organic solvents compared to the free acid.[1][3]

-

Dehydration and Boroxine Formation: A crucial characteristic of phenylboronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the acid and the boroxine can complicate solubility measurements and may vary depending on the solvent and temperature.[1][4]

Predicted Solubility Profile of this compound

Based on its structure, the following solubility trends in common organic solvents can be anticipated for this compound:

-

High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Alcohols like methanol, ethanol, and isopropanol are also likely to be good solvents due to hydrogen bonding capabilities.

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low to Insoluble: Nonpolar solvents such as hexanes, cyclohexane, and toluene.

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature.

Table 1: Experimental Solubility of this compound

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) |

|---|---|---|---|---|

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Dichloromethane (DCM) | Chlorinated | 25 | ||

| Chloroform | Chlorinated | 25 | ||

| Ethyl Acetate | Ester | 25 | ||

| Toluene | Aromatic Hydrocarbon | 25 | ||

| Hexanes | Aliphatic Hydrocarbon | 25 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | | |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the dynamic method , which involves identifying the temperature at which a known concentration of the solute completely dissolves.[1][2][3][4][5]

4.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Programmable controlled temperature bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of a known concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant, vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the solubility (in mg/mL or mole fraction) against the corresponding dissolution temperature to generate a solubility curve.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the dynamic method.

References

Stability and Storage of 3-(Morpholinomethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(Morpholinomethyl)phenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions and as a component in the design of novel therapeutic agents. The presence of the boronic acid moiety, while synthetically useful, also renders the molecule susceptible to certain degradation pathways. Understanding the stability profile of this compound is paramount for accurate experimental design, interpretation of results, and the development of stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various environments.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆BNO₃ | |

| Molecular Weight | 221.06 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | ~85 °C (for the para-isomer) | [1] |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. Poorly soluble in nonpolar solvents like hexanes. | [2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The primary degradation pathways for phenylboronic acids, in general, are oxidation and hydrolysis.

Thermal Stability

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of boronic acid derivatives. Photolytic degradation can involve complex radical-mediated pathways. It is therefore recommended to protect the compound from light.

Hydrolytic Stability

The carbon-boron bond in phenylboronic acids is susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation, yielding the corresponding morpholinomethylbenzene. The boronic acid group itself can also form boronate esters in the presence of diols and can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral form in aqueous solutions, a factor that is pH-dependent.

Oxidative Stability

Oxidative degradation is a significant concern for boronic acids.[3] Reactive oxygen species can lead to the cleavage of the C-B bond, resulting in the formation of the corresponding phenol. The presence of the morpholinomethyl group, an electron-donating group, may influence the susceptibility of the aromatic ring and the boronic acid moiety to oxidation.

Potential Degradation Pathways

Based on the known reactivity of phenylboronic acids, two primary degradation pathways for this compound are proposed:

-

Oxidative Degradation: Cleavage of the carbon-boron bond to form 3-(morpholinomethyl)phenol.

-

Hydrolytic Degradation (Protodeboronation): Cleavage of the carbon-boron bond to form 4-methylmorpholine and benzene.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable. | To slow down potential degradation reactions. |

| Light | Store in a light-resistant container and keep in a dark place. | To prevent photolytic degradation. |

| Humidity | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. | To prevent hydrolysis and formation of boroxines (anhydrides). |

| Inert Atmosphere | For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | To minimize oxidative degradation. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These protocols are based on ICH guidelines for stability testing of new drug substances.[4][5][6][7]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

6.1.1. Acid and Base Hydrolysis

-

Prepare a stock solution of the compound (e.g., 1 mg/mL in methanol).

-

For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

-

For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots and dilute with the mobile phase to a suitable concentration for HPLC analysis.

6.1.2. Oxidative Degradation

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

6.1.3. Thermal Degradation

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

6.1.4. Photostability Testing

-

Expose the solid compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored under the same conditions but protected from light.

-

After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is crucial to separate the intact compound from its potential degradation products.

6.2.1. HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: Due to the potential for on-column hydrolysis of boronic acids, it is advisable to use aprotic diluents (e.g., acetonitrile) for sample preparation and to use HPLC columns with low silanol activity to minimize this effect.[8][9]

Summary of Stability Data

The following table summarizes the expected stability of this compound under various conditions. This is a qualitative summary based on the general properties of phenylboronic acids.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (0.1 M HCl, 60°C) | Moderate to Low | Protodeboronation products |

| Basic (0.1 M NaOH, 60°C) | Low | Protodeboronation products |

| Oxidative (3% H₂O₂, RT) | Low | 3-(Morpholinomethyl)phenol |

| Thermal (80°C, solid) | High (short term) | To be determined |

| Photolytic (ICH Q1B) | Moderate to Low | To be determined |

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its integrity. The primary degradation pathways are likely to be oxidation and hydrolysis. By following the recommended storage conditions and employing appropriate analytical methods for stability assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The provided experimental protocols offer a framework for conducting thorough stability studies to further elucidate the specific degradation profile of this important molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Morpholinomethyl)phenylboronic Acid for Researchers and Drug Development Professionals

An Introduction to 3-(Morpholinomethyl)phenylboronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

This compound and its derivatives, particularly the pinacol ester form, are synthetic intermediates of significant interest in the fields of medicinal chemistry and drug discovery. The presence of the boronic acid functional group makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. The morpholinomethyl substituent offers improved physicochemical properties, such as aqueous solubility, and provides a handle for modulating the biological activity and pharmacokinetic profile of target molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Properties and Variants

This compound is most commonly handled and utilized in its more stable pinacol ester form, often as a hydrochloride salt, to protect the boronic acid moiety.

| Property | This compound | 3-(4-Morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride |

| Molecular Formula | C₁₁H₁₆BNO₃ | C₁₇H₂₇BClNO₃ |

| Molecular Weight | 221.1 g/mol [1] | 339.67 g/mol |

| CAS Number | 397843-58-2[1] | Not explicitly available |

Synthesis and Preparation

Logical Workflow for the Synthesis of this compound pinacol ester

Caption: A plausible synthetic workflow for this compound pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl or heteroaryl compounds. This reaction is a powerful tool for constructing the core scaffolds of many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound pinacol ester.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules: α7 Nicotinic Acetylcholine Receptor Ligands

A notable application of 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester is in the synthesis of bis(het)aryl-1,2,3-triazole quinuclidines, which are potent ligands for the α7 nicotinic acetylcholine receptor (nAChR).[2][3][4] The α7 nAChR is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. In this context, the morpholinomethylphenyl moiety is introduced into the final molecule via a Suzuki-Miyaura coupling reaction.

While specific yields for reactions involving 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester are not detailed in the available abstracts, the successful synthesis of a library of forty compounds, with nine exhibiting nanomolar Ki values, underscores the utility of this building block in generating potent and selective receptor ligands.[2][3][4]

Signaling Pathway Context: α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission. Its activation by agonists leads to a cascade of downstream signaling events that are important for cognitive function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 4. Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Boronic Acids in Organic Synthesis: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds characterized by the general formula R–B(OH)₂.[1][2] They consist of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[1][2] First prepared and isolated in 1860 by Edward Frankland, boronic acids have evolved from a chemical curiosity into indispensable tools in modern organic synthesis.[2][3] Their remarkable stability, generally low toxicity, and exceptional versatility have established them as critical building blocks in academia and industry.[4]

The significance of boronic acids lies primarily in their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[5] Beyond this, their applications have expanded into materials science, analytical chemistry, and, most impactfully, medicinal chemistry and drug development, where their unique chemical properties are harnessed to design targeted therapeutics.[6]

Core Properties of Boronic Acids

The utility of boronic acids stems from their distinct structural and chemical characteristics.

Structure and Bonding

Structurally, boronic acids possess a trigonal planar geometry around the sp²-hybridized boron atom. A key feature is the vacant p-orbital orthogonal to this plane, which confers a mild Lewis acidic character upon the molecule.[5][7] This electron deficiency allows boronic acids to readily accept a pair of electrons from Lewis bases.

Physical and Chemical Properties

Boronic acids are typically crystalline solids with high melting points and are often stable in the presence of air and moisture, facilitating their handling and storage.[3] A common characteristic is their propensity to undergo dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.

As Lewis acids, they can form reversible covalent complexes with molecules containing vicinal diol functionalities, such as sugars, amino acids, and hydroxamic acids.[3][5] In aqueous solution, a boronic acid (pKa ≈ 9) exists in equilibrium with its anionic tetrahedral boronate form. This equilibrium is highly pH-dependent; the presence of diols or other nucleophiles can stabilize the tetrahedral form, effectively lowering the pKa to a near-physiological value of ~7.[3][4] This reversible interaction is fundamental to their application as sensors and in drug design.[4]

Data Presentation: Physical and Chemical Properties

The following table summarizes key quantitative data for a selection of common arylboronic acids, highlighting the influence of substituents on their properties.

| Boronic Acid | Structure | CAS Number | Melting Point (°C) | pKa (at 25°C) |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 98-80-6 | 216-219[8][9] | 8.83[8] |

| 4-Methylphenylboronic Acid (p-Tolylboronic acid) | CH₃C₆H₄B(OH)₂ | 5720-05-8 | 256-263[4] | 8.84 (Predicted)[4] |

| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 5720-07-0 | 204-206[10][11] | 8.96 (Predicted)[11] |

| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | 1679-18-1 | 284-289[3][12][13] | 8.39 (Predicted)[12][14] |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | (CF₃)₂C₆H₃B(OH)₂ | 73852-19-4 | 217-220[1][15] | N/A |

Synthesis of Boronic Acids and Their Derivatives

Several robust synthetic methodologies exist for the preparation of boronic acids and their esters. The choice of method often depends on the desired substrate scope and functional group tolerance.

Figure 1: General workflows for the synthesis of boronic acids.

Comparison of Synthetic Routes

| Method | Precursor | Catalyst/Reagent | Advantages | Limitations |

| Electrophilic Trapping | Organolithium/Grignard Reagent | Trialkyl Borate (e.g., B(OiPr)₃), then H₃O⁺ | Well-established, readily available starting materials.[4] | Limited functional group tolerance; requires cryogenic temperatures.[4] |

| Miyaura Borylation | Aryl/Vinyl Halide or Triflate | Pd Catalyst (e.g., PdCl₂(dppf)), Base, B₂pin₂ | Excellent functional group tolerance, mild conditions.[16][17] | Requires pre-functionalized halide/triflate; potential for side reactions. |

| C-H Borylation | Arene / Heteroarene | Ir Catalyst, Diboron Reagent (B₂pin₂) | High atom economy, direct functionalization of C-H bonds. | Regioselectivity can be a challenge; catalyst can be expensive. |

Experimental Protocol: Synthesis of an Arylboronic Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS (typically 2-16 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure arylboronic ester.

Key Reactions in Organic Synthesis

Boronic acids are central to many powerful synthetic transformations for building molecular complexity.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[5] It is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds to form biaryls, styrenes, and polyolefins.[5]

Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1]

-

Transmetalation: The organic group (R²) is transferred from the activated boronate species to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling an aryl bromide with an arylboronic acid.[14]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL) and Water (0.5 mL)

Procedure:

-

Reaction Setup: In an oven-dried flask, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.[14]

-

Solvent Addition: Add degassed toluene and degassed water via syringe.[14]

-

Reaction Execution: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 2-24 hours, monitoring by TLC.

-

Work-up: Cool to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[14]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[10] It couples arylboronic acids with amines, alcohols, phenols, and thiols, often under mild conditions and open to the air, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[10]

Figure 3: Workflow of the Chan-Lam C-X coupling reaction.

Applications in Drug Development and Medicinal Chemistry

The unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, has made it a privileged scaffold in drug design.[5]

Mechanism of Action: Boronic Acid Drugs as Enzyme Inhibitors

Many boronic acid-based drugs function as potent enzyme inhibitors. The neutral, trigonal planar boronic acid can enter the hydrophobic active site of an enzyme. Inside the active site, the boron atom is attacked by a nucleophilic hydroxyl group (e.g., from a serine or threonine residue), forming a stable, tetrahedral boronate adduct. This mimics the transition state of the natural substrate hydrolysis and effectively blocks the enzyme's catalytic activity.[8]

Figure 4: Logical pathway of Bortezomib's mechanism of action.

FDA-Approved Boronic Acid-Containing Drugs

The clinical success of boronic acid-based drugs validates their importance in modern medicine.

| Drug Name | Brand Name® | Mechanism of Action | Therapeutic Indication |

| Bortezomib | Velcade® | Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity.[8][18] | Multiple Myeloma, Mantle Cell Lymphoma |

| Ixazomib | Ninlaro® | Reversible proteasome inhibitor.[13] | Multiple Myeloma |

| Vaborbactam | Vabomere® | β-lactamase inhibitor; forms a stable covalent adduct with serine β-lactamases. | Complicated Urinary Tract Infections |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) inhibitor. | Atopic Dermatitis |

| Tavaborole | Kerydin® | Inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. | Onychomycosis (fungal infection) |

Conclusion

Boronic acids and their derivatives have transitioned from academic novelties to foundational pillars of modern organic and medicinal chemistry. Their stability, predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and unique ability to interact with biological systems have cemented their role in the synthesis of complex molecules and the development of life-saving therapeutics. The continued exploration of new reactions and applications for these versatile compounds promises to drive further innovation across the chemical and pharmaceutical sciences.

References

- 1. 3,5-ビス(トリフルオロメチル)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Chlorophenylboronic acid | 1679-18-1 [amp.chemicalbook.com]

- 4. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 5. 4-Methylphenylboronic Acid | 5720-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 10. 4-メトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 4-Chlorophenylboronic acid, CAS No. 1679-18-1 - iChemical [ichemical.com]

- 14. 1679-18-1 CAS MSDS (4-Chlorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 16. 98-80-6・Phenylboronic Acid・163-23222・165-23221・167-23225[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. 4-Methoxyphenylboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 18. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(Morpholinomethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] This document provides a detailed protocol and application notes for the Suzuki coupling of 3-(Morpholinomethyl)phenylboronic acid, a versatile building block for the synthesis of biaryl compounds containing a morpholine moiety, a common scaffold in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[1]

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Recommended Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and equipment

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

-

Add the base (2.0 - 3.0 equivalents).

-

Add the palladium catalyst (0.01 - 0.05 equivalents).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen (this cycle is repeated three times).

-

Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of phenylboronic acids with functionalities similar to this compound, as specific data for this exact compound is limited in the public domain. These data provide a strong starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 85-95 | [3][4] |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 | [5] |

| Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88-96 | [6] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >95 | [6] |

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | High | [4] |

| Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 10 | Excellent | [5] |

| K₃PO₄ | DMF | 110 | 18 | Good-Excellent | [6] |

| Na₂CO₃ | Acetonitrile/H₂O (3:1) | 85 | 16 | Good | [3] |

Visualizing the Process

To further clarify the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Morpholinomethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(Morpholinomethyl)phenylboronic acid with various aryl and heteroaryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, and its effective coupling is crucial for the synthesis of novel drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2] This document outlines the key parameters, catalysts, and conditions for the successful coupling of this compound.

Key Reaction Parameters

The success of a Suzuki-Miyaura coupling is dependent on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay of these parameters dictates the reaction efficiency, yield, and purity of the desired product.

Palladium Catalysts and Ligands

A variety of palladium sources can be used, with Pd(OAc)₂ and PdCl₂ being common starting materials that form the active Pd(0) species in situ. The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine ligands, such as triphenylphosphine (PPh₃) and more electron-rich and bulky biaryl phosphine ligands (e.g., XPhos, SPhos), are frequently employed. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura couplings.

Bases

The role of the base is to activate the boronic acid for transmetalation to the palladium center. A wide range of inorganic and organic bases can be used. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvents

The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The use of aqueous solvent mixtures is also a key feature of many Suzuki coupling protocols.[3]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |

| 3 | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4 | Na₂CO₃ | DMF/H₂O | 80 | 78 |

| 5 | Et₃N | Toluene | 100 | <10 |

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene/H₂O | K₂CO₃ | 100 | 85 |

| 2 | Dioxane/H₂O | K₂CO₃ | 100 | 88 |

| 3 | DMF/H₂O | K₂CO₃ | 100 | 90 |

| 4 | THF/H₂O | K₂CO₃ | 65 | 75 |

| 5 | Acetonitrile/H₂O | K₂CO₃ | 80 | 82 |

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Table 3: Effect of Palladium Catalyst/Ligand on Suzuki-Miyaura Coupling Yield

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 |

| 2 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 92 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 96 |

| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 88 |

| 5 | PdCl₂(IMes)₂ | - | Cs₂CO₃ | Dioxane | 94 |

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (or other aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Bases can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Reactions under inert atmosphere should be handled with appropriate care to avoid pressure buildup.

Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific application.

References

Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 3-(Morpholinomethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki-Miyaura coupling have made it an indispensable tool in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.

A critical parameter governing the success and efficiency of the Suzuki-Miyaura reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2] The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity.

This document provides a detailed guide to base selection for the Suzuki-Miyaura coupling of 3-(Morpholinomethyl)phenylboronic acid , a substrate featuring a tertiary amine functionality. The presence of the morpholinomethyl group introduces specific considerations that will be discussed.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more reactive "ate" complex, which facilitates the transfer of the organic group to the palladium center.[2] Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[3]

Signaling Pathway of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Base Selection with this compound

The presence of the morpholinomethyl group, a tertiary amine, in the boronic acid substrate introduces specific considerations for base selection:

-

Basicity of the Substrate: The morpholine moiety is basic and can be protonated under acidic conditions or in the presence of a sufficiently acidic medium. This can affect the electronic properties of the phenylboronic acid and its reactivity.

-

Potential for Ligand Scrambling: The nitrogen atom of the morpholine group could potentially coordinate to the palladium catalyst, acting as a ligand. This might interfere with the desired catalytic cycle.

-

Reaction with External Base: The choice of an external base should be made to avoid unwanted side reactions with the morpholinomethyl group.

Given these considerations, moderately strong inorganic bases are often a good starting point for the Suzuki coupling of aminophenylboronic acids.

Comparative Data on Base Performance

While specific comparative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table summarizes the performance of common bases in a representative Suzuki-Miyaura reaction between an aryl bromide and phenylboronic acid. This data serves as a general guideline for base selection.

| Base | Equivalents | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | 12 - 18 | 85 - 95 | [4] |

| K₂CO₃ | 2.0 | Toluene / H₂O (4:1) | 90 - 110 | 12 - 24 | 80 - 90 | [4] |

| Cs₂CO₃ | 2.0 | 1,4-Dioxane | 80 - 100 | 8 - 16 | 90 - 98 | [4] |

| NaOH | 2.0 | Toluene / EtOH / H₂O | 80 | 12 | 70 - 85 | [5] |

| KF | 3.0 | THF (anhydrous) | 60 - 80 | 12 - 24 | 75 - 88 | [2] |

| Na₂CO₃ | 2.0 | DMF / H₂O (1:1) | 100 | 2 - 6 | 90 - 98 | [4] |

| Triethylamine (TEA) | 3.0 | Toluene | 110 | 24 | 40 - 60 | [4] |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

For substrates containing basic functional groups like this compound, inorganic bases such as K₃PO₄ and K₂CO₃ are often preferred as they are effective in promoting the reaction while minimizing potential side reactions associated with the amine functionality.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. An initial small-scale reaction is recommended to optimize conditions for a specific aryl halide.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (K₃PO₄)

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2 mol%)

-

Toluene (8 mL)

-

Deionized water (2 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium acetate (0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Conclusion

The selection of an appropriate base is a critical parameter for the success of the Suzuki-Miyaura cross-coupling reaction. For substrates containing a tertiary amine functionality, such as this compound, moderately strong inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally recommended to achieve high yields while minimizing potential side reactions. The provided protocols offer a starting point for the optimization of reaction conditions for specific coupling partners. It is always advisable to perform small-scale test reactions to determine the optimal base, solvent, catalyst, and temperature for a particular transformation.

References

Application Notes and Protocols for 3-(Morpholinomethyl)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(morpholinomethyl)phenylboronic acid and its pinacol ester derivative in the synthesis of biologically active compounds. Detailed protocols for key reactions and biological assays are included to facilitate its application in medicinal chemistry and drug discovery.

Application as a Key Building Block in Suzuki-Miyaura Cross-Coupling Reactions

This compound, and more commonly its pinacol ester, serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The morpholinomethyl group can enhance solubility and provide a key interaction point with biological targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of an aryl halide with 3-(4-morpholinomethyl)phenylboronic acid pinacol ester.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

3-(4-Morpholinomethyl)phenylboronic acid pinacol ester

-